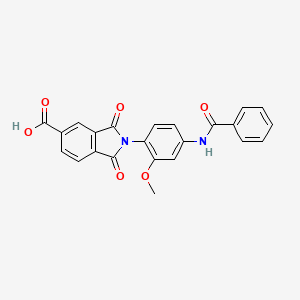
N'-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-hydroxyacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, this compound has been investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a promising candidate for developing new therapeutic agents .
Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory and anticancer properties. It has been studied for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties and reactivity .
Wirkmechanismus
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals. In antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- N’-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide
- N’-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
- N’-(2,4-dihydroxybenzylidene)hexadecanohydrazide
Comparison: N’-(2,4-dihydroxybenzylidene)-2-hydroxyacetohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazide groups. This combination enhances its reactivity and makes it suitable for a wide range of applications. Compared to similar compounds, it exhibits superior antioxidant and antimicrobial properties, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)3-8(6)14/h1-4,12-14H,5H2,(H,11,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYZPJLCXAHPKA-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5961960.png)
![1-(3,4-Dimethylphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea](/img/structure/B5961965.png)
![ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE](/img/structure/B5961979.png)

![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B5961991.png)
![5-(4-BROMOPHENYL)-3-CHLORO-N~2~-(3-CHLORO-2-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5962000.png)
![2-(2-methoxyphenoxy)-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B5962006.png)
![N-(2,4-difluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5962013.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5962021.png)
![N-(4-ethoxyphenyl)-2-[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B5962051.png)
![2-(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5962056.png)
![N-[4-({4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5962057.png)
![3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methyl-N-(oxolan-3-yl)benzamide](/img/structure/B5962067.png)
